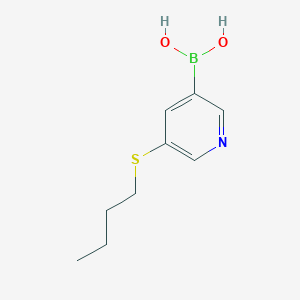

5-(Butylthio)pyridine-3-boronic acid

Description

Contextualization of Pyridine-Boronic Acids as Synthetic Building Blocks

Pyridine-boronic acids are highly valued as synthetic intermediates in organic chemistry. nih.gov They are primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon (C-C) bonds. nih.govresearchgate.net This capability allows chemists to construct complex molecular frameworks by linking the pyridine (B92270) scaffold to other organic fragments. researchgate.net The versatility, stability, and generally low toxicity of boronic acids make them indispensable tools in the creation of novel compounds. nih.gov These building blocks are instrumental in developing teraryl-based α-helix mimetics and other structures with potential applications in medicinal chemistry and materials science. researchgate.netbalikesir.edu.tr The synthesis of pyridine-boronic acids can be achieved through various methods, including lithium-halogen exchange from a corresponding bromopyridine followed by reaction with a borate (B1201080) ester. nih.govorgsyn.org

Significance of Sulfur-Containing Heterocyclic Boronic Acids

Heterocyclic compounds, particularly those containing sulfur, are of immense interest in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com Sulfur-containing heterocycles are core components of numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govopenmedicinalchemistryjournal.comnih.gov The incorporation of a sulfur atom into a heterocyclic ring can significantly influence the molecule's physicochemical properties and biological function. openmedicinalchemistryjournal.com

When a boronic acid group is attached to a sulfur-containing heterocycle like a butylthiopyridine, the resulting molecule becomes a powerful bifunctional reagent. It combines the established biological relevance of the sulfur-heterocycle motif with the synthetic versatility of the boronic acid group. wikipedia.orgbookpi.org This allows for its seamless integration into larger, more complex molecules through reactions like the Suzuki coupling, paving the way for the development of new therapeutic agents and functional materials. wikipedia.org

Overview of Research Domains for 5-(Butylthio)pyridine-3-boronic acid

The primary research domain for this compound is as a specialized building block in synthetic organic chemistry and medicinal chemistry. Its structure is designed for use in cross-coupling reactions to introduce the "5-(butylthio)pyridin-3-yl" moiety into a target molecule. This is particularly relevant in drug discovery programs where researchers explore how modifying a lead compound with different structural fragments affects its biological activity. The presence of both a pyridine ring and a flexible butylthio group allows for the creation of derivatives with tailored properties for structure-activity relationship (SAR) studies. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis.

| Property | Value |

| CAS Number | 1256345-89-7 chemscene.comcymitquimica.com |

| Molecular Formula | C₉H₁₄BNO₂S chemscene.comcymitquimica.com |

| Molecular Weight | 211.09 g/mol chemscene.comcymitquimica.com |

| Synonyms | (6-(Butylthio)pyridin-3-yl)boronic acid, 2-Butylthiopyridine-5-boronic acid cymitquimica.com |

| SMILES | CCCCSC1=NC=C(B(O)O)C=C1 chemscene.com |

| InChI Key | VTOUPYDFQWNMCB-UHFFFAOYSA-N cymitquimica.com |

Computational Data

Computational analysis provides further insight into the molecule's characteristics.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 53.35 Ų chemscene.com |

| LogP | 0.6536 chemscene.com |

| Hydrogen Bond Acceptors | 4 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Rotatable Bonds | 5 chemscene.com |

Properties

IUPAC Name |

(5-butylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSXKMNPMQOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)SCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Butylthio Pyridine 3 Boronic Acid and Analogues

Direct Borylation Strategies on Pyridine (B92270) Scaffolds

The introduction of a boronic acid or boronic ester group onto a pyridine scaffold can be achieved through several powerful methods. These strategies often hinge on the selective activation of a specific carbon-hydrogen (C-H) or carbon-halogen (C-X) bond.

Direct C-H borylation has emerged as a highly atom-economical and efficient method for preparing aryl and heteroaryl boronic esters. thieme-connect.denih.gov Iridium-catalyzed reactions are particularly prominent in this area. digitellinc.comrsc.org The regioselectivity of these reactions on substituted pyridines is governed by a combination of steric and electronic factors. thieme-connect.denih.gov

Steric Control : Bulky substituents on the pyridine ring typically direct the borylation to the most accessible, unhindered C-H positions. This steric hindrance is a primary factor in determining the site of borylation. nih.govdigitellinc.com

Electronic Control : The electronic nature of substituents also plays a crucial role. Electron-withdrawing groups can increase the acidity of adjacent C-H bonds, influencing the site of metalation and subsequent borylation. nih.gov Conversely, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal catalyst, inhibiting borylation at the ortho (C2/C6) positions. thieme-connect.dersc.org This inhibitory effect can often be overcome by placing a substituent at the C2 position. rsc.org

Recent advances have focused on developing sophisticated catalyst systems to achieve high regioselectivity, including para- and meta-selective borylations, which were traditionally challenging. thieme-connect.debohrium.comsnnu.edu.cn For instance, cooperative iridium/aluminum catalysis has been used for para-selective borylation, while novel iridium-Lewis acid bifunctional catalysts have enabled meta-selective reactions. thieme-connect.de

Table 1: Examples of Regioselective C-H Borylation on Pyridine Scaffolds Data synthesized from multiple sources for illustrative purposes.

| Pyridine Substrate | Catalyst System | Position of Borylation | Key Factor |

|---|---|---|---|

| 3-Substituted Pyridine | Ir-based catalyst | C4 or C5 | Electronic effects of substituent nih.gov |

| 2,6-Disubstituted Pyridine | Ir-based catalyst | C4 (meta to both) | Steric hindrance from ortho groups digitellinc.com |

| 2-Substituted Pyridine | Ir/Lewis Acid Catalyst | C5 (meta) | Ligand-controlled directing effect snnu.edu.cn |

The halogen-metal exchange followed by quenching with a boron electrophile is a classic, robust, and widely used method for synthesizing pyridinylboronic acids. nih.govarkat-usa.org This approach remains one of the most reliable for large-scale preparations. arkat-usa.org

The process typically involves two main steps:

Halogen-Metal Exchange : A halopyridine, most commonly a bromopyridine or iodopyridine, is treated with a strong organometallic base at low temperatures (e.g., -78 °C). Organolithium reagents, such as n-butyllithium, or organomagnesium reagents (Grignard reagents), like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), are frequently used. arkat-usa.orgd-nb.infoorgsyn.org

Borylation : The resulting pyridyl-metal intermediate is then trapped with an electrophilic boron species, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PinBOiPr), to form the desired boronic acid or its pinacol (B44631) ester. d-nb.infoorgsyn.org

The choice of solvent, temperature, and organometallic reagent can significantly impact the reaction's success and yield. arkat-usa.org While this method is highly effective for bromo- and iodopyridines, the corresponding exchange is generally more difficult with chloro- and fluoropyridines. arkat-usa.org

Table 2: Halogen-Metal Exchange/Borylation Reaction Examples

| Halopyridine | Reagent | Boron Source | Product | Yield |

|---|---|---|---|---|

| 3-Bromopyridine | n-BuLi | B(OiPr)₃ | 3-Pyridylboronic acid | ~85-91% orgsyn.org |

| 3-Bromo-5-methylpyridine | iPrMgCl·LiCl | PinBOiPr | 5-Methylpyridine-3-boronic acid pinacol ester | N/A |

Transition metal-catalyzed cross-coupling reactions provide another powerful avenue to pyridinylboronic esters. The Miyaura borylation is a prominent example, typically involving the palladium- or nickel-catalyzed coupling of a halopyridine with a diboron reagent. nih.govd-nb.inforsc.org

This reaction generally requires a catalyst (e.g., Pd(dppf)Cl₂, NiCl₂(PCy₃)₂), a base (e.g., potassium acetate, potassium phosphate), and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). d-nb.infoorgsyn.org The reaction is valued for its broad functional group tolerance and its applicability to a wide range of aryl and heteroaryl halides, including chlorides, which are often less reactive in halogen-metal exchange. medium.com

Table 3: Transition Metal-Catalyzed Borylation of Halopyridines

| Halopyridine | Catalyst | Diboron Reagent | Base | Product | Yield |

|---|---|---|---|---|---|

| 3-Bromo-5-chloropyridine | Pd(dppf)Cl₂ | B₂pin₂ | KOAc | 5-Chloropyridine-3-boronic acid pinacol ester | 60% d-nb.info |

| 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | N/A* | K₃PO₄ | 5-(Furan-3-yl)pyrimidine* | N/A orgsyn.org |

| Aryl Chlorides | Pd₂(dba)₃ / Ligand | B₂pin₂ | KOAc | Arylboronic ester | High |

| 3,5-Dichloropyridine | Pd(OAc)₂ / Ligand | B₂pin₂ | KOAc | 5-Chloropyridine-3-boronic acid pinacol ester | N/A d-nb.info |

*Note: The example for NiCl₂(PCy₃)₂ is a Suzuki coupling, but the catalyst system is also used for Miyaura borylation.

Multi-Component Reactions Incorporating Boronic Acid Precursors

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecular architectures in a single step from three or more starting materials. researchgate.netbohrium.com These reactions are particularly advantageous for creating libraries of structurally diverse compounds for applications in drug discovery and materials science. organic-chemistry.org In the context of synthesizing pyridine-containing structures and their derivatives, MCRs offer a convergent and streamlined alternative to traditional multi-step linear syntheses. mdpi.comnih.gov

A prominent example of an MCR that incorporates boronic acid precursors is the Petasis borono-Mannich (PBM) reaction. wikipedia.orgnih.gov This reaction involves the condensation of an amine, a carbonyl compound (often an aldehyde or a ketone), and an organoboronic acid to yield substituted amines, including valuable unnatural α-amino acids. organic-chemistry.org The versatility of the Petasis reaction allows for the use of a wide array of substrates, including heteroarylboronic acids, which are precursors to compounds like 5-(butylthio)pyridine-3-boronic acid. organic-chemistry.orgorganic-chemistry.org

The mechanism of the Petasis reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl components. The boronic acid then reacts with the hydroxyl group of a transient adduct or a hydrated aldehyde, forming a boronate complex. This is followed by the irreversible, intramolecular transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org The reaction is notable for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org For electron-poor boronic acids, reaction conditions can be optimized, for instance by using microwave irradiation at elevated temperatures, to achieve good yields. organic-chemistry.org

The applicability of the Petasis reaction has been demonstrated with various heterocyclic boronic acids, showcasing its potential for the synthesis of complex pyridine derivatives. researchgate.net Although a direct application to this compound is not extensively documented, the reaction provides a powerful strategic framework for the synthesis of its analogues or more complex molecules derived from it. For example, a substituted aminopyridine could serve as the amine component, reacting with an aldehyde and a vinyl or arylboronic acid to generate complex pyridine-based structures.

Table 1: Scope of the Petasis Borono-Mannich Reaction with Various Boronic Acids

| Entry | Boronic Acid Component | Amine Component | Carbonyl Component | Product Type | Reference |

| 1 | Phenylboronic acid | Diethylamine | Glyoxylic acid | N,N-Diethyl-α-phenylglycine | organic-chemistry.org |

| 2 | Vinylboronic acid | Piperidine | Paraformaldehyde | N-Allylpiperidine | nih.gov |

| 3 | 2-Furanboronic acid | (S)-Phenylmorpholinone | Various aldehydes | Enantiopure D-α-amino acids | researchgate.net |

| 4 | Pyridin-3-ylboronic acid | Electron-poor anilines | Glyoxylic acid | N-Aryl-α-(pyridin-3-yl)glycines | organic-chemistry.orgresearchgate.net |

| 5 | (p-Octylphenyl)vinylboronic acid | Benzylamine | Dihydroxyacetone | Immunosuppressive agent precursor | organic-chemistry.org |

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of pyridine boronic acids and their subsequent use in further transformations depend heavily on the careful optimization of reaction conditions and the implementation of effective isolation and purification protocols.

The most common and scalable method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. arkat-usa.org The optimization of this "lithiation-borylation" sequence is critical for achieving high yields and purity. nih.gov

Key Optimization Parameters:

Temperature: The initial lithiation step is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. acs.orggoogle.com

Solvent: A mixture of solvents, such as THF and toluene, is often employed. THF is necessary to solvate the organolithium species, while toluene can help maintain a homogeneous solution at low temperatures. arkat-usa.org

Reagents: The choice of organolithium reagent (e.g., n-BuLi vs. t-BuLi) and the borate ester (e.g., triisopropyl borate vs. trimethyl borate) can significantly impact the reaction outcome. nih.govnih.gov The rate of addition of the organolithium reagent is also a crucial parameter to control.

Work-up: The reaction is quenched with an acid to hydrolyze the borate ester. The pH of the aqueous solution during work-up must be carefully controlled to prevent protodeboronation (loss of the boronic acid group).

The optimization of these parameters has been studied using automated reaction platforms, allowing for rapid screening of conditions to maximize yield. bris.ac.uk

Table 2: Illustrative Optimization of Lithiation-Borylation for a Pyridine Derivative

| Entry | Halopyridine | Organolithium | Borylation Agent | Temperature (°C) | Yield (%) |

| 1 | 3-Bromopyridine | n-BuLi (1.1 eq) | B(OiPr)₃ | -78 | 85 |

| 2 | 3-Bromopyridine | s-BuLi (1.1 eq) | B(OiPr)₃ | -78 | 75 |

| 3 | 3-Bromopyridine | n-BuLi (1.1 eq) | B(OMe)₃ | -78 | 82 |

| 4 | 3-Chloropyridine | n-BuLi (1.1 eq) | B(OiPr)₃ | -78 | <10 |

| 5 | 3-Bromopyridine | n-BuLi (1.1 eq) | B(OiPr)₃ | -40 | 60 |

Once synthesized, the isolation and purification of pyridine boronic acids present challenges due to their polarity and potential instability. They are prone to dehydration to form cyclic boroxine (B1236090) anhydrides and can undergo protodeboronation, especially under acidic or basic conditions.

Common Isolation and Purification Procedures:

Recrystallization: For solid boronic acids, recrystallization from suitable solvents like hot water or ethanol can be an effective method for purification. researchgate.netreddit.com

Extraction: A common initial purification step involves partitioning the crude product between an organic solvent and water at a specific pH. Washing with an organic solvent like diethyl ether can remove nonpolar impurities. reddit.com

Derivatization: A highly effective strategy involves converting the boronic acid into a more stable, crystalline derivative.

Diethanolamine Adducts: Reaction with diethanolamine forms stable, crystalline adducts that can be easily isolated by filtration and washed. The pure boronic acid can be subsequently liberated by treatment with acid. reddit.comreddit.com

Trifluoroborate Salts: Treatment with potassium hydrogen fluoride (KHF₂) converts the boronic acid to its corresponding potassium trifluoroborate salt (R-BF₃K), which is often a highly stable and crystalline solid that is easy to handle and purify. reddit.com

Chromatography: While challenging due to the polarity and potential for decomposition on silica gel, column chromatography can be used. Neutral alumina or modified silica gel may be employed, and careful selection of the eluent system is crucial. researchgate.netreddit.com Solid-phase extraction (SPE) cartridges functionalized with phenylboronic acid have also been used for the selective purification of pyridine compounds. jti.com

Salt Formation and Extraction: The acidic nature of the boronic acid can be exploited by treating the crude material with a base to form a salt. This salt can be washed with an organic solvent to remove impurities, and the pure boronic acid is then regenerated by acidification. researchgate.netgoogle.com

The choice of purification method depends on the specific properties of the target boronic acid, such as its polarity, stability, and the nature of the impurities present.

Reactivity and Reaction Pathways of 5 Butylthio Pyridine 3 Boronic Acid

Cross-Coupling Reactions

5-(Butylthio)pyridine-3-boronic acid is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions leverage the carbon-boron bond as a nucleophilic source of a pyridyl group, enabling the formation of biaryl and heteroaryl structures. The electron-donating nature of the butylthio group can influence the nucleophilicity of the pyridine (B92270) ring and, consequently, the efficiency of the coupling process.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental and widely employed method for the formation of C-C bonds, and this compound is a suitable coupling partner in this reaction. researchgate.netnih.gov This palladium-catalyzed reaction involves the coupling of the organoborane with an organic halide or triflate. libretexts.org The general reaction scheme involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. libretexts.org For heteroaryl boronic acids, such as this compound, reaction conditions are often optimized to accommodate their specific electronic properties and stability. nih.gov

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle. libretexts.org The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. organic-chemistry.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. rsc.org Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. researchgate.net

Oxidative Addition: This is often the rate-determining step and involves the insertion of the palladium catalyst into the carbon-halogen bond of the coupling partner. nih.gov The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. nih.gov For instance, electron-deficient halides generally undergo oxidative addition more readily.

Transmetalation: This crucial step involves the transfer of the pyridyl group from the boron atom to the palladium complex. rsc.org The transmetalation of boronic acids is complex and can proceed through different pathways. nih.gov It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species. nih.gov Two primary pathways are often considered for transmetalation: the reaction of a palladium halide complex with a boronate, or the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov Low-temperature NMR studies have identified pre-transmetalation intermediates with Pd-O-B linkages, confirming the intimate association of the palladium and boron species before the transfer of the organic group. illinois.edu The nature of the substituents on the boronic acid can influence the rate of transmetalation. For this compound, the electronic and steric effects of the butylthio group, as well as the coordinating ability of the pyridine nitrogen, can play a role in this step.

The choice of ligand and solvent is critical in optimizing the Suzuki-Miyaura coupling of heteroaromatic boronic acids.

Ligand Systems: The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle. It influences the catalyst's stability, solubility, and reactivity. For couplings involving heteroaryl boronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.govorganic-chemistry.org The choice of ligand can also affect the stereochemical outcome of the reaction. organic-chemistry.org The development of highly active catalyst systems has enabled the efficient coupling of challenging substrates, including electron-deficient heteroaryl boron derivatives. nih.gov

Solvent Effects: The solvent can significantly impact the yield and rate of Suzuki-Miyaura reactions. digitellinc.com A variety of solvents, including polar aprotic solvents like THF and dioxane, as well as aqueous mixtures, are commonly used. digitellinc.comheia-fr.chresearchgate.net The solvent influences the solubility of the reagents and catalyst, as well as the rates of the individual steps in the catalytic cycle. digitellinc.com For instance, the presence of water can be beneficial, potentially facilitating the formation of the active boronate species. nih.gov However, the choice of solvent must also consider the potential for side reactions, such as protodeboronation. researchgate.net Computational studies have been employed to understand the molecular origins of solvent effects on the activation barriers and reaction energies in the Suzuki-Miyaura reaction. digitellinc.com

| Factor | Influence on Suzuki-Miyaura Coupling | Examples/Considerations for this compound |

|---|---|---|

| Ligand | Affects catalyst stability, activity, and can influence stereoselectivity. organic-chemistry.org Bulky, electron-rich phosphines are often effective for heteroaryl couplings. nih.gov | Use of ligands like P(t-Bu)3 or Buchwald-type ligands may be beneficial. |

| Solvent | Impacts solubility of reactants and catalyst, and can influence reaction rates and side reactions like protodeboronation. digitellinc.comresearchgate.net Aqueous mixtures are common. nih.gov | Aprotic solvents like dioxane or THF, potentially with water, would be suitable starting points. digitellinc.comheia-fr.ch |

| Base | Activates the boronic acid to the more nucleophilic boronate species, essential for transmetalation. nih.gov Common bases include carbonates, phosphates, and hydroxides. | K2CO3, K3PO4, or Cs2CO3 would be appropriate choices. |

While the Suzuki-Miyaura coupling does not typically create a new stereocenter at the site of coupling on the aromatic ring, stereoselective variants are important when coupling with substrates that possess existing stereochemistry, such as chiral secondary alkyl halides. The development of asymmetric Suzuki-Miyaura reactions to create axially chiral biaryls has also been an area of significant research. beilstein-journals.org

For heteroaromatic compounds, achieving high enantioselectivity can be challenging. researchgate.net The development of chiral ligands that can effectively control the spatial arrangement of the coupling partners during the catalytic cycle is key. beilstein-journals.org In the context of pyridyl boronic acids, rhodium-catalyzed asymmetric arylations have been developed, demonstrating the feasibility of enantioselective transformations with this class of compounds. researchgate.net While specific examples involving this compound in asymmetric couplings are not prevalent in the literature, the principles derived from studies on other pyridyl boronic acids would be applicable. The choice of chiral ligand, metal catalyst, and reaction conditions would be critical in achieving high enantioselectivity. beilstein-journals.orgresearchgate.net

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Ni, Rh, Cu)

While palladium is the most common catalyst for Suzuki-Miyaura type reactions, other transition metals such as nickel, rhodium, and copper can also effectively catalyze the cross-coupling of boronic acids.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. nih.govrsc.org Nickel catalysis can be particularly effective for the coupling of challenging substrates, including heteroaryl chlorides and derivatives of phenols. nih.gov The use of green solvents, such as 2-Me-THF and t-amyl alcohol, has been demonstrated for nickel-catalyzed Suzuki-Miyaura couplings of aryl halides with aryl boronic acids. nih.govorgsyn.org For heteroaryl substrates, nickel catalysis can be advantageous, sometimes providing complementary reactivity to palladium. nih.govresearchgate.net Mechanistic studies suggest that the transmetalation step is often turnover-limiting in nickel-catalyzed Suzuki-Miyaura reactions. nih.gov

Rhodium-Catalyzed Arylation: Rhodium catalysts have been shown to be effective in the asymmetric arylation of various substrates using boronic acids. researchgate.netacs.orgacs.org For instance, rhodium-catalyzed asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds with pyridylboronic acids has been reported. acs.org Rhodium catalysis has also been employed for the C-H arylation of pyridones using organoboron reagents. nih.gov These methods provide a direct way to functionalize molecules with pyridyl groups in an enantioselective manner. researchgate.net

Copper-Catalyzed Coupling: Copper-mediated cross-coupling reactions offer a milder alternative to palladium-catalyzed methods for certain transformations. organic-chemistry.org For example, the copper(II) acetate-mediated cross-coupling of aryl boronic acids and alkanethiols provides a route to aryl alkyl sulfides. organic-chemistry.org While this reaction involves the formation of a C-S bond rather than a C-C bond, it highlights the utility of copper in mediating reactions involving boronic acids. Given that this compound already contains a thioether, its application in such a reaction would need to be carefully considered.

| Metal Catalyst | Reaction Type | Potential Application with this compound |

|---|---|---|

| Nickel (Ni) | Suzuki-Miyaura Coupling | Coupling with aryl or heteroaryl halides, potentially offering cost and reactivity advantages over palladium. nih.govrsc.org |

| Rhodium (Rh) | Asymmetric Arylation | Enantioselective introduction of the 5-(butylthio)pyridyl moiety into organic molecules. acs.orgacs.org |

| Copper (Cu) | Cross-Coupling Reactions | While primarily used for C-N or C-S bond formation with boronic acids, potential for novel C-C coupling methodologies exists. organic-chemistry.org |

Protodeboronation Pathways and Stability Considerations

A significant side reaction for boronic acids, particularly under the basic and often aqueous conditions of cross-coupling reactions, is protodeboronation. ed.ac.ukresearchgate.net This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the consumption of the boronic acid and the formation of the corresponding unsubstituted arene or heteroarene. rsc.orgacs.org

The stability of heteroaromatic boronic acids towards protodeboronation is highly dependent on the position of the boronic acid group and the nature of the heteroaromatic ring. acs.orgnih.gov Extensive studies on the kinetics and pH-dependence of protodeboronation have revealed that 3- and 4-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts. acs.orgnih.gov This increased stability is attributed to the absence of a facile decomposition pathway involving the nitrogen atom that is available to 2-pyridyl boronic acids. nih.gov

For 3-pyridyl boronic acids, the half-life for protodeboronation under basic conditions (pH 12, 70 °C) is greater than one week, indicating substantial stability. acs.orgnih.gov This inherent stability makes this compound a robust coupling partner in Suzuki-Miyaura reactions, as it is less prone to this unproductive side reaction compared to 2-pyridyl boronic acids. The presence of the butylthio group at the 5-position is not expected to dramatically alter this inherent stability, although electronic effects can subtly influence the rate of protodeboronation. ed.ac.uk

The rate of protodeboronation is also highly pH-dependent. acs.orgnih.gov Mechanistic models have been developed to correlate the kinetics of protodeboronation with pH, taking into account the speciation of the boronic acid (neutral boronic acid versus the anionic boronate) and the protonation state of the pyridine ring. ed.ac.uk For 3-pyridyl boronic acids, protodeboronation is generally very slow across a wide pH range. acs.org

| Compound Type | Relative Stability to Protodeboronation | Reasoning |

|---|---|---|

| 2-Pyridyl Boronic Acids | Low | Prone to rapid protodeboronation, especially at neutral pH, via fragmentation of a zwitterionic intermediate. acs.orgnih.govnih.gov |

| 3-Pyridyl Boronic Acids | High | Undergo very slow protodeboronation. The decomposition pathway available to 2-pyridyl isomers is not accessible. acs.orgnih.govnih.gov |

| 4-Pyridyl Boronic Acids | High | Similar to 3-pyridyl boronic acids, they exhibit high stability towards protodeboronation. acs.orgnih.gov |

Kinetic and Mechanistic Studies of Deboronation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction for many heteroaromatic boronic acids. wikipedia.org The stability of pyridylboronic acids towards protodeboronation is highly dependent on the position of the boronic acid group. While 2-pyridylboronic acids are notoriously unstable and prone to rapid deboronation, 3-pyridylboronic acids exhibit significantly greater stability. researchgate.netnih.govacs.orged.ac.ukresearchgate.net This increased stability is attributed to the absence of a direct resonance interaction with the nitrogen atom that can stabilize the transition state for deboronation. nih.gov

The mechanism of protodeboronation is often pH-dependent. wikipedia.orgnih.govacs.orged.ac.uk For basic heteroaromatic boronic acids, the speciation of the compound in solution plays a critical role. wikipedia.org At neutral pH, some pyridine boronic acids can exist as zwitterionic species, which can accelerate protodeboronation. wikipedia.orgnih.govacs.orged.ac.uk However, for 3-pyridylboronic acid, this zwitterionic form is less favored, contributing to its enhanced stability compared to the 2-isomer. nih.gov Kinetic studies on various (hetero)arylboronic acids have established that both acid-catalyzed and base-catalyzed pathways for protodeboronation exist. wikipedia.orgnih.govnih.gov

While specific kinetic and mechanistic data for this compound are not extensively documented, its behavior can be inferred from studies on related 3-pyridylboronic acids. The butylthio group, being a mild electron-donating group through resonance, is expected to have a modest electronic influence on the rate of deboronation.

Table 1: Factors Influencing Protodeboronation of Pyridylboronic Acids

| Factor | Influence on Protodeboronation Rate | Rationale |

|---|---|---|

| Position of Boronic Acid | 2-position > 3-position | Zwitterionic intermediate stabilization in the 2-position accelerates the reaction. wikipedia.orgnih.gov |

| pH of the Medium | Dependent on the specific boronic acid and its pKa. Can be accelerated in both acidic and basic conditions. | Speciation into more reactive forms (e.g., zwitterions, boronates) is pH-dependent. wikipedia.orgnih.govnih.gov |

| Substituents on the Pyridine Ring | Electron-withdrawing groups generally decrease the rate. | Stabilization of the C-B bond. |

Strategies for Mitigating Protodeboronation

Several strategies have been developed to minimize the undesired protodeboronation of boronic acids, particularly in the context of cross-coupling reactions. wikipedia.org These methods are broadly applicable to heteroaromatic boronic acids, including this compound.

One effective approach is the use of boronic acid derivatives such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. wikipedia.orgresearchgate.netnih.gov These derivatives act as "slow-release" sources of the free boronic acid under the reaction conditions, maintaining a low concentration of the active species and thus suppressing side reactions like protodeboronation. wikipedia.orgnih.gov

Optimization of reaction conditions is another crucial strategy. This includes careful selection of the base, solvent, and temperature. For instance, in copper-mediated fluorination reactions, it was found that strong donor ligands and high temperatures can promote protodeboronation. researchgate.net A ligandless procedure in t-BuOH at a lower temperature was shown to be more effective. researchgate.net

The addition of certain metal additives, such as copper and silver salts, has also been shown to accelerate cross-coupling reactions, which can outcompete the slower protodeboronation process. wikipedia.org

Table 2: Common Strategies to Mitigate Protodeboronation

| Strategy | Description | Example |

|---|---|---|

| Use of Boronic Acid Derivatives | Conversion of the boronic acid to a more stable derivative that slowly releases the active compound. | MIDA boronates, organotrifluoroborates. wikipedia.orgresearchgate.net |

| Reaction Condition Optimization | Adjusting parameters like temperature, solvent, and ligands to favor the desired reaction over deboronation. | Ligandless conditions, lower temperatures. researchgate.net |

| Metal Additives | Employing additives that can accelerate the primary reaction. | Copper or silver salts. wikipedia.org |

| In situ Generation | Generating the boronic acid in the reaction mixture immediately before its use. | One-pot procedures involving lithiation-borylation sequences. acs.orgnih.gov |

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgnih.govuwindsor.caharvard.edu In the context of pyridine chemistry, a directing group (DMG) on the ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped with an electrophile. uwindsor.caharvard.edu

For pyridine derivatives, common directing groups include carboxamides, O-carbamates, and halogens. acs.orgnih.gov While the boronic acid group itself is not a directing group for DoM, its presence on the ring influences the possible reaction pathways. A one-pot procedure combining DoM, borylation, and a subsequent Suzuki-Miyaura cross-coupling has been developed for the synthesis of substituted azabiaryls, which advantageously avoids the isolation of potentially unstable pyridyl boronic acids. acs.orgnih.gov

In the case of this compound, the butylthio group is not a strong directing group for ortho-metalation. Therefore, any DoM strategy would likely require the introduction of a more potent directing group onto the pyridine ring.

Other Transformations Involving the Boronic Acid Group (e.g., Oxidation, Cycloaddition)

The boronic acid functional group in this compound can undergo a variety of other transformations beyond cross-coupling and deboronation.

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. nih.govwikipedia.org This transformation is typically achieved using reagents such as hydrogen peroxide under basic conditions. For this compound, this would lead to the formation of 5-(butylthio)pyridin-3-ol. This reaction is a key step in certain synthetic sequences where the boronic acid acts as a masked hydroxyl group. nih.gov

Reactivity of the Butylthio Functional Group

The butylthio group (a thioether) on the pyridine ring also imparts specific reactivity to the molecule. The sulfur atom is nucleophilic and can be oxidized.

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using various oxidizing agents. The choice of oxidant and reaction conditions allows for controlled oxidation to either the sulfoxide or sulfone stage. Common oxidants for this purpose include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate.

Nucleophilic Aromatic Substitution: The butylthio group can potentially act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the pyridine ring is activated by electron-withdrawing groups or N-oxidation. However, this is generally less facile than with halide leaving groups. quimicaorganica.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-pyridylboronic acid |

| 3-pyridylboronic acid |

| N-methyliminodiacetic acid (MIDA) boronates |

Mechanistic and Computational Studies on 5 Butylthio Pyridine 3 Boronic Acid

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of 5-(butylthio)pyridine-3-boronic acid is defined by the interplay of its three core components: the pyridine (B92270) ring, the boronic acid group [-B(OH)₂], and the butylthio group [-S(CH₂)₃CH₃]. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule and dictate its electronic properties. sparknotes.compurdue.edu

The boron atom in the boronic acid group is sp² hybridized, featuring a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This empty orbital makes the boron center a Lewis acid, capable of accepting electrons. The electronic structure is further modulated by the substituents on the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group through inductive effects, while the butylthio group, with its sulfur atom, can act as a weak electron-donating group through resonance by donating its lone pair electrons into the ring's π-system.

DFT calculations are used to model this electronic structure, providing information on the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lodz.pl The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For this molecule, the HOMO is expected to be localized primarily on the electron-rich butylthio group and the pyridine π-system, while the LUMO is likely centered on the electron-deficient boronic acid moiety and the pyridine ring.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on typical DFT calculations for similar aryl boronic acids.)

| Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| LUMO | -1.5 | Pyridine π* and Boron p-orbital |

| HOMO | -6.2 | Sulfur lone pairs and Pyridine π-system |

| HOMO-LUMO Gap | 4.7 | - |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds, primarily the C-B, C-S, and S-C bonds. Conformational analysis, often performed using computational methods, seeks to identify the lowest-energy arrangements (conformers) of the molecule. nih.gov For arylboronic acids, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the C-B(OH)₂ plane. Studies on related pyridineboronic acids have shown that the most stable conformer is typically planar or near-planar, maximizing π-conjugation between the ring and the boron's empty p-orbital. nih.govresearchgate.net

Table 2: Calculated Intermolecular Interaction Energies for a Dimer of this compound (Note: Illustrative values representing typical interaction strengths.)

| Interaction Type | Calculated Energy (kcal/mol) | Atoms Involved |

|---|---|---|

| O-H···O Hydrogen Bond | -6.5 | B-O-H and O of adjacent molecule |

| π–π Stacking | -2.5 | Pyridine rings |

| C-H···N Interaction | -1.2 | Aromatic C-H and Pyridine N |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. This allows for a deeper understanding of reaction feasibility, rates, and the factors controlling selectivity.

This compound is a potential substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov DFT is extensively used to model the entire catalytic cycle of these reactions, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org

For this specific molecule, the transmetalation step, where the pyridyl group is transferred from the boron atom to the palladium center, is often the rate-determining step. nih.gov DFT calculations can model the structure of the transition state for this step, revealing how the electronic properties of the butylthio group and the pyridine nitrogen influence the activation energy barrier. A more electron-rich pyridine ring can facilitate the transfer, potentially lowering the energy barrier and accelerating the reaction. researchgate.net These computational models help in optimizing reaction conditions and understanding the role of different ligands on the palladium catalyst. mdpi.com

DFT-based calculations can predict the reactivity of this compound in various chemical transformations. nih.govacs.org One of the most significant side reactions for boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source. Computational algorithms using DFT can predict the rate of this degradation pathway under different pH conditions, providing guidance on how to minimize this unwanted side reaction. nih.govacs.org

Furthermore, these models can predict regioselectivity in reactions involving the pyridine ring. The calculated distribution of electron density and electrostatic potential can indicate which positions on the ring are most susceptible to electrophilic or nucleophilic attack. This predictive power is invaluable for designing synthetic routes and anticipating the outcomes of new reactions. acs.org

Solvation Models and Environmental Effects

Chemical reactions are most often carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Computational models can account for these effects using various solvation models. mdpi.com Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM), are widely used in DFT calculations. rsc.orgresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, approximating the average effect of the solvent on the solute molecule. youtube.com

For this compound, solvation models are critical for accurately calculating properties like pKa, conformational equilibria in solution, and the energy profiles of solvent-mediated reactions. The interaction of the polar boronic acid group and the pyridine nitrogen with polar solvents like water or methanol can stabilize charged intermediates and transition states, significantly altering the reaction mechanism compared to the gas phase. rsc.org

Non-Covalent Interactions in Boronic Acid Self-Assembly

Boronic acids are exemplary building blocks in supramolecular chemistry due to their ability to form reversible covalent bonds and participate in directional non-covalent interactions. acs.orgbath.ac.ukbath.ac.uk The primary interaction driving the self-assembly of boronic acids is the hydrogen bonding between the -B(OH)₂ groups, leading to the formation of dimers or larger aggregates. researchgate.net

In the case of this compound, other non-covalent interactions also play a significant role. These include:

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. rsc.org

Hydrogen bonding involving the pyridine nitrogen: The nitrogen atom can act as a hydrogen bond acceptor.

Van der Waals forces: The butyl chains provide opportunities for hydrophobic interactions.

The interplay of these varied non-covalent forces can lead to the formation of complex, well-ordered supramolecular architectures like gels, liquid crystals, or porous organic frameworks. bath.ac.ukacs.org Computational studies can model the strength and directionality of these interactions, helping to predict and design new materials based on the self-assembly of this molecule. msu.edu

Derivatization and Functionalization Strategies for 5 Butylthio Pyridine 3 Boronic Acid

Conversion to Boronate Esters and Anhydrides

The boronic acid moiety is highly reactive and can be readily converted into more stable or synthetically useful derivatives such as boronate esters and anhydrides (boroxines). These transformations are often crucial for purification, characterization, and participation in specific cross-coupling reactions.

Boronate esters are frequently prepared to enhance the stability of the boronic acid, facilitate purification via chromatography, and modulate its reactivity in cross-coupling reactions. nih.govresearchgate.net The most common method involves the condensation reaction with a diol, such as pinacol (B44631), neopentyl glycol, or ethylene (B1197577) glycol. The reaction with pinacol to form a pinacol boronate ester is particularly widespread due to the stability of the resulting product. researchgate.netresearchgate.net This esterification is typically achieved by heating the boronic acid with the diol in a suitable solvent with azeotropic removal of water.

Boronic acids, particularly arylboronic acids, have a propensity to exist in equilibrium with their cyclic anhydrides, known as boroxines. clockss.orgresearchgate.net This dehydration process involves the condensation of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water. nih.gov The formation of boroxines can occur spontaneously upon storage or by heating the boronic acid, and the process is reversible upon treatment with water. clockss.org The stability of the boroxine (B1236090) is influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally favoring boroxine formation. researchgate.netnii.ac.jp

Table 1: Common Conversions of the Boronic Acid Moiety

| Derivative | Reagents and Conditions | Product Structure | Purpose |

| Pinacol Boronate Ester | Pinacol, Toluene, reflux (with Dean-Stark trap) | A five-membered dioxaborolane ring attached to the pyridine (B92270) C3 position. | Increased stability, ease of purification, modulation of reactivity in Suzuki-Miyaura coupling. researchgate.netnih.gov |

| Boroxine (Anhydride) | Heat/Dehydration (e.g., azeotropic distillation or drying agent) | A six-membered B₃O₃ ring with three 5-(butylthio)pyridin-3-yl substituents. | Spontaneous self-assembly, can be the stable form of the solid boronic acid. clockss.orgnih.gov |

Post-Synthetic Modification of the Pyridine Nucleus

The pyridine ring in 5-(butylthio)pyridine-3-boronic acid is an electron-deficient heterocycle, which dictates its reactivity towards various chemical transformations. Post-synthetic modification of this nucleus allows for the introduction of additional functional groups, altering the steric and electronic properties of the molecule.

Direct C-H functionalization of pyridines is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. rsc.orgmdpi.com However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts present significant challenges. bohrium.comnih.gov Strategies for C-H functionalization often involve transition-metal catalysis or radical-mediated processes to achieve arylation, alkylation, or amination at specific positions. For a 3,5-disubstituted pyridine like the target molecule, functionalization would likely target the C2, C4, or C6 positions.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character, often requiring harsh reaction conditions. nsf.gov Halogenation, for instance, can be achieved using various halogenating agents, sometimes in the presence of a strong acid or Lewis acid catalyst. mountainscholar.orgresearchgate.net The regioselectivity of such reactions is influenced by the existing substituents. For this compound, electrophilic attack would be directed to positions meta to the nitrogen atom, but the directing effects of the boronic acid and butylthio groups must also be considered.

Table 2: Potential Post-Synthetic Modifications of the Pyridine Nucleus

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand, base | 2-, 4-, or 6-Aryl-5-(butylthio)pyridine-3-boronic acid | Regioselectivity can be challenging to control. mdpi.combohrium.com |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), acid catalyst | 2-, 4-, or 6-Bromo-5-(butylthio)pyridine-3-boronic acid | Reaction conditions must be carefully controlled to avoid degradation of the boronic acid. nsf.govmountainscholar.org |

| Nitration | HNO₃/H₂SO₄ | 2-, 4-, or 6-Nitro-5-(butylthio)pyridine-3-boronic acid | Requires harsh conditions; potential for oxidation of the sulfur atom. |

Chemical Transformations of the Butylthio Moiety (e.g., Oxidation to Sulfoxide (B87167)/Sulfone, Cleavage)

The butylthio group offers another site for chemical modification, primarily through reactions involving the sulfur atom. These transformations can significantly alter the polarity, solubility, and biological activity of the molecule.

The sulfur atom in the butylthio group is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide and sulfone. wum.edu.pk This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. This modification introduces polar, hydrogen-bond accepting groups, which can be useful in medicinal chemistry applications.

The carbon-sulfur bond of the butylthio group can be cleaved under certain conditions. Reductive cleavage, or desulfurization, can be accomplished using various reagents, such as Raney nickel, which would replace the butylthio group with a hydrogen atom. nih.govrsc.org This reaction effectively removes the thioether functionality, providing access to a different class of pyridine derivatives.

Table 3: Chemical Transformations of the Butylthio Moiety

| Transformation | Reagents and Conditions | Product | Impact on Molecular Properties |

| Oxidation to Sulfoxide | 1 equivalent of m-CPBA or H₂O₂ | 5-(Butylsulfinyl)pyridine-3-boronic acid | Increases polarity and introduces a chiral center at the sulfur atom. |

| Oxidation to Sulfone | ≥2 equivalents of m-CPBA or H₂O₂/catalyst | 5-(Butylsulfonyl)pyridine-3-boronic acid | Further increases polarity and hydrogen bonding capacity. |

| Desulfurization (Cleavage) | Raney Nickel, H₂ | Pyridine-3-boronic acid | Removes the butylthio group, yielding the parent pyridylboronic acid. rsc.org |

Preparation of Complex Molecular Scaffolds and Advanced Intermediates

One of the most significant applications of this compound is its use as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemrxiv.orgresearchgate.netnih.gov This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl, heteroaryl, or vinyl partners, providing a powerful method for constructing complex molecular scaffolds. organic-chemistry.orgwikipedia.org

In a typical Suzuki-Miyaura reaction, the pyridylboronic acid is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide range of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. chemrxiv.orgnih.gov The butylthio and boronic acid functionalities make the parent compound an advanced intermediate, which, after coupling, can undergo further modifications at the sulfur or nitrogen atoms, or be used in subsequent synthetic steps.

Table 4: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Ar-X) | Catalyst/Base System | Product | Application/Significance |

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 5-(Butylthio)-3-(4-methylphenyl)pyridine | Synthesis of substituted biaryl compounds. |

| 2-Chloropyrimidine | Pd(dppf)Cl₂, K₂CO₃ | 2-(5-(Butylthio)pyridin-3-yl)pyrimidine | Construction of heteroaryl-heteroaryl linkages common in bioactive molecules. researchgate.net |

| Vinyl bromide | Pd(OAc)₂, PPh₃, Et₃N | 5-(Butylthio)-3-vinylpyridine | Introduction of an alkenyl group for further functionalization (e.g., polymerization, metathesis). |

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Heterocyclic Systems

The pyridine (B92270) boronic acid moiety is a cornerstone of modern cross-coupling chemistry, primarily through the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful methods for forming carbon-carbon (C-C) bonds, particularly between sp2-hybridized carbon atoms. The presence of the boronic acid group on the pyridine ring allows 5-(Butylthio)pyridine-3-boronic acid to serve as a key coupling partner for a wide array of aryl and heteroaryl halides or triflates.

Research findings demonstrate that heterocyclic boronic acids are frequently employed to synthesize bi-heterocyclic and poly-heterocyclic frameworks, which are prevalent structures in many biologically active compounds and pharmaceutical agents. researchgate.netmdpi.com The Suzuki-Miyaura coupling is highly efficient for linking different heterocyclic cores, such as pyridines, quinolines, indoles, and thiophenes. nih.govnih.gov The butylthio group on the this compound scaffold is generally stable under typical Suzuki coupling conditions, allowing the reaction to proceed without interfering with the sulfur linkage. researchgate.net This enables the direct incorporation of the (butylthio)pyridine unit into larger, more complex systems. The ability to couple two distinct heterocyclic species is a strategically important transformation in drug discovery and synthesis. nih.gov

| Pyridine Boronic Acid Building Block | Coupling Partner (Exemplary) | Resulting Complex Heterocyclic Core | Potential Application Area |

|---|---|---|---|

| This compound | 2-Bromothiophene | 5-(Butylthio)-3-(thiophen-2-yl)pyridine | Medicinal Chemistry, Conductive Polymers |

| Pyridine-3-boronic acid | 3-Bromoquinoline | 3-(Pyridin-3-yl)quinoline | Pharmaceuticals, Ligand Design |

| Pyridine-3-boronic acid | 5-Bromoindole | 5-(Pyridin-3-yl)indole | Biologically Active Molecules |

| 2-Chloropyridine | Indoleboronic acid | 2-(Indolyl)pyridine | Medicinal Chemistry |

Scaffold Generation for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for biological screening. nih.gov The goal of DOS is to efficiently create molecular complexity and explore new areas of chemical space. This compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive functional handles.

The molecule offers at least three distinct points for diversification:

The Boronic Acid Group : This site is primed for Suzuki-Miyaura cross-coupling, allowing for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents.

The Pyridine Nitrogen : The basic nitrogen atom of the pyridine ring can be alkylated or quaternized to introduce positive charge and modify solubility and binding properties. It also influences the electronic nature of the ring system.

The Butylthio Group : The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the steric and electronic properties (e.g., hydrogen bonding capability) of the molecule. Furthermore, the butyl group itself could be varied at the synthetic level to explore different lipophilic pockets of a biological target.

This multi-directional approach allows chemists to systematically and rapidly generate a large library of analogues from a single, common core, which is a hallmark of an effective DOS campaign. rsc.orgnih.gov Such libraries are invaluable for structure-activity relationship (SAR) studies and for identifying novel therapeutic leads. thieme.de

| Modification Site | Reaction Type | Example Reagent/Condition | Resulting Functional Group |

|---|---|---|---|

| Boronic Acid (Position 3) | Suzuki-Miyaura Coupling | 4-Bromotoluene, Pd catalyst | 4-Methylphenyl group |

| Pyridine Nitrogen | Quaternization | Methyl iodide | N-methylpyridinium iodide |

| Butylthio Group (Sulfur) | Oxidation | m-CPBA (1 eq.) | Butylsulfinyl group |

| Butylthio Group (Sulfur) | Oxidation | m-CPBA (2 eq.) | Butylsulfonyl group |

Precursors for Polymer and Optoelectronic Materials

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This property imparts them with unique electronic and optical characteristics, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. ossila.com The incorporation of heterocyclic units like pyridine into the polymer backbone is a common strategy to tune these properties, as the electron-deficient nature of the pyridine ring can modify the polymer's electron affinity and transport capabilities. mit.edumit.edu

The Suzuki-Miyaura reaction is not only used for small-molecule synthesis but is also a key method for polymerization (Suzuki polycondensation). In this context, this compound can act as a monomer. By reacting it with a bifunctional coupling partner, such as a dibromo-aromatic or dibromo-heterocyclic compound, a variety of novel conjugated polymers can be synthesized.

The specific structure of this compound offers several advantages for materials science:

The pyridine ring introduces electron-accepting properties into the polymer backbone.

The boronic acid functionality provides a reactive site for polymerization.

The flexible butylthio side chain can enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and device fabrication. It can also influence the polymer's solid-state packing and film morphology.

Boron-containing compounds are increasingly being explored for their unique photophysical properties and applications in optoelectronic devices. researchgate.netchemrxiv.org Polymers derived from this monomer could exhibit interesting charge transport and luminescent properties, making them promising candidates for next-generation electronic materials.

| Monomer A | Monomer B (Comonomer) | Resulting Polymer Repeating Unit | Potential Application |

|---|---|---|---|

| This compound | 2,7-Dibromo-9,9-dihexylfluorene | Poly[fluorene-alt-(5-(butylthio)pyridine)] | Organic Light-Emitting Diodes (OLEDs) |

| This compound | 2,5-Dibromothiophene | Poly[thiophene-alt-(5-(butylthio)pyridine)] | Organic Field-Effect Transistors (OFETs) |

| This compound | 1,4-Dibromobenzene | Poly[phenylene-alt-(5-(butylthio)pyridine)] | Chemical Sensors |

Advanced Analytical Techniques for In Depth Characterization

Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)

While standard spectroscopic methods like ¹H and ¹³C NMR are fundamental for initial identification, a deeper structural elucidation, particularly of reaction intermediates and complex derivatives, requires more advanced approaches.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguously assigning complex structures and understanding through-bond and through-space correlations. For intermediates formed during the synthesis or subsequent reactions of 5-(Butylthio)pyridine-3-boronic acid, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the complete covalent framework.

Furthermore, ¹¹B NMR spectroscopy is a specialized technique crucial for organoboron compounds. mdpi.comnih.gov It provides direct information about the electronic environment of the boron atom, allowing researchers to distinguish between the trigonal planar boronic acid and the tetrahedral boronate species that may form in solution. nih.gov Variable temperature NMR studies can also reveal dynamic processes, such as the strength and lability of dative N→B bonds in related boronate complexes, which can explain their stability and reactivity. nih.govillinois.edunih.gov

Table 1: Application of Multi-Dimensional NMR Techniques

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| COSY | Reveals proton-proton (¹H-¹H) coupling networks within the molecule. | Confirms the connectivity of protons on the pyridine (B92270) ring and the butyl chain. |

| HSQC | Correlates directly bonded protons and carbons (¹H-¹³C). | Unambiguously assigns each carbon atom to its attached proton(s). |

| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes long-range connectivity, confirming the position of the butylthio and boronic acid groups on the pyridine ring. |

| ¹¹B NMR | Provides information on the coordination state and electronic environment of the boron atom. | Monitors reactions at the boronic acid moiety, such as esterification or the formation of boronate complexes. mdpi.com |

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Quadrupole Time-of-Flight (Q-ToF) analysis, provides exact mass measurements, allowing for the determination of elemental compositions with high confidence. mdpi.com This is critical for confirming the identity of novel compounds and for identifying trace impurities or byproducts.

For mechanistic studies, real-time HRMS can monitor the progress of reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling. uvic.ca By sequentially adding reactants and monitoring the mass spectrum, researchers can observe the formation and consumption of transient intermediates, including palladium-phosphine complexes and various boronate species. uvic.ca This provides direct evidence for proposed reaction pathways and helps to understand how factors like solvents and bases influence the speciation of the boronic acid during the catalytic cycle. uvic.ca

While this compound itself is achiral, many of its potential derivatives or reaction partners in pharmaceutical and materials science applications are chiral. Should a chiral center be introduced, for instance through modification of the butyl group or by reaction with a chiral molecule, determining the enantiomeric purity becomes critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. nih.govheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. nih.gov The enantiomeric excess (ee), a measure of the purity of a single enantiomer, can be accurately determined from the relative peak areas in the chromatogram. uma.es Various detectors, including UV, fluorescence, or circular dichroism (CD) detectors, can be coupled with the HPLC system for sensitive detection. uma.esbath.ac.uk

X-ray Crystallographic Analysis of Molecular Structures

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive three-dimensional model of the molecule. For pyridine boronic acids, X-ray crystallography reveals crucial details about intermolecular interactions, such as the extensive hydrogen-bonding networks formed between the boronic acid groups (O–H···O) and potential interactions involving the pyridine nitrogen. rsc.orgwiley-vch.de These supramolecular assemblies significantly influence the compound's physical properties, such as its melting point and solubility. rsc.orgresearchgate.net The analysis of crystal structures of related compounds, such as complexes of pyridine boronic acids with polycarboxylic acids, has shown how hydrogen bonding and π–π stacking interactions dictate the formation of complex 2D and 3D networks. rsc.orgresearchgate.net

Table 2: Typical Crystallographic Data for Arylboronic Acids

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| C–B Bond Length | ~1.55 - 1.57 Å | Confirms the covalent bond between the pyridine ring and the boron atom. |

| B–O Bond Length | ~1.36 - 1.38 Å | Characteristic of a trigonal planar boronic acid. |

| O–B–O Angle | ~118° - 122° | Reflects the sp² hybridization of the boron atom. |

| Intermolecular Interactions | Dimeric structures formed via O–H···O hydrogen bonds. wiley-vch.de | Explains solid-state packing and physical properties. |

| Planarity | The CBO₂ group is often nearly coplanar with the aromatic ring. wiley-vch.de | Provides insight into the electronic conjugation between the boronic acid and the pyridine ring. |

Electrochemical Studies related to Reactivity

Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox properties of molecules and can provide insights into their reactivity. The electrochemical behavior of this compound is influenced by the electronic nature of its substituents. The pyridine ring and boronic acid group are generally electron-withdrawing, while the butylthio group is electron-donating. These opposing effects can be studied to understand the molecule's stability and its potential to participate in electron-transfer reactions. Studies on related organoboronic acids have shown that the formation of a negatively charged boron-ate complex, for instance in the presence of fluoride ions, can cause a significant negative shift in the oxidation potential, making the molecule easier to oxidize. semanticscholar.org This highlights how the environment can modulate the electrochemical properties and reactivity of the boronic acid moiety.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on sustainability is paving the way for the development of environmentally benign synthetic methodologies. For pyridine-boronic acids, this translates to a move away from harsh reagents and solvents towards greener alternatives.

Traditional methods for the synthesis of pyridine (B92270) derivatives often involve toxic chemicals and demanding reaction conditions. researchgate.netrsc.org However, recent advancements are focusing on multicomponent one-pot reactions, the use of green catalysts, and eco-friendly solvents. rsc.orgresearchgate.net Ionic liquids, for instance, are being explored as both solvents and catalysts in pyridine synthesis due to their low volatility and tunable properties, which can lead to improved reaction efficiency and selectivity under milder conditions. researchgate.net

For the boronic acid moiety, sustainable approaches aim to reduce waste and avoid hazardous materials. The principles of green chemistry are being applied to the Suzuki-Miyaura cross-coupling reaction, a key application of boronic acids, by utilizing environmentally friendly media. nih.gov Research is actively pursuing the use of water and bio-based solvents, coupled with recyclable catalysts, to minimize the environmental footprint of these crucial C-C bond-forming reactions. rsc.orgresearchgate.net

The following table summarizes some green solvents being investigated for Suzuki-Miyaura coupling reactions:

| Green Solvent | Abbreviation | Key Advantages |

| Isopropyl Acetate | i-PrOAc | Recommended environmentally friendly solvent for coupling. researchgate.net |

| Methyl t-butyl ether | MTBE | Alternative recommended solvent based on health and safety. researchgate.net |

| Cyclopentyl methyl ether | CPME | Favorable environmental and safety profile. researchgate.net |

| Diethyl carbonate | DEC | Considered a green alternative to hazardous solvents. researchgate.net |

| p-Cymene | Bio-based solvent with good performance. researchgate.net | |

| Dimethyl carbonate | DMC | Environmentally benign solvent option. researchgate.net |

| Anisole | A greener alternative to traditional aromatic solvents. researchgate.net |

Integration into Flow Chemistry Methodologies

Flow chemistry is rapidly emerging as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. The synthesis of boronic acids, in particular, has benefited significantly from this technology.

Flow chemistry processes have been successfully developed for lithiation-borylation routes to produce boronic acids. dergipark.org.tr This approach allows for the safe handling of unstable organolithium intermediates and can suppress side reactions that are common in batch synthesis. dergipark.org.trijnrd.org The precise control over reaction parameters such as temperature and mixing in a continuous flow setup enables rapid optimization and scale-up, with some processes achieving kilogram-scale production. dergipark.org.tr

A notable advantage of flow chemistry is the ability to perform "flash chemistry," where reactions are completed in very short residence times, often less than a second. This has been demonstrated for the synthesis of various boronic acids with high throughput, making it an attractive method for both medicinal chemistry applications and larger-scale development. The integration of flow chemistry for the synthesis of functionalized pyridine-boronic acids like 5-(butylthio)pyridine-3-boronic acid holds the potential for safer, more efficient, and scalable production.

Exploration of Novel Catalytic Systems for C-B and C-C Bond Formation

The development of novel and more efficient catalytic systems is a continuous driving force in organic synthesis. For compounds like this compound, advancements in catalysts for both the formation of the carbon-boron (C-B) bond and its subsequent carbon-carbon (C-C) bond-forming reactions are crucial.

C-B Bond Formation: While traditional methods for synthesizing arylboronic acids often rely on organolithium or Grignard reagents, transition-metal-catalyzed borylation has become a powerful alternative. dergipark.org.tr Recent research has explored the use of various transition metals to catalyze the direct borylation of C-H bonds, offering a more atom-economical approach. ijnrd.org Furthermore, novel methodologies are emerging that utilize free-radical pathways for C-B bond formation, expanding the toolkit for synthesizing diverse organoboron compounds.

C-C Bond Formation: The Suzuki-Miyaura cross-coupling reaction is the most prominent application of boronic acids. dergipark.org.tr While palladium has been the dominant catalyst, there is a growing interest in exploring more sustainable and cost-effective alternatives. Nickel-catalyzed Suzuki-Miyaura couplings have shown promise, particularly when used with green alcohol solvents. Additionally, the development of biocatalytic and organocatalytic systems for C-C bond formation represents a frontier in the quest for milder and more selective transformations. Boron-based catalysts themselves are also being investigated for their potential in mediating C-C bond formation.

Design of Innovative Molecular Architectures Incorporating Pyridine-Thioether-Boronic Acid Motifs

The unique combination of a pyridine ring, a thioether linkage, and a boronic acid group in a single molecule offers a versatile platform for the design of innovative molecular architectures with diverse applications.

The pyridine moiety is a common feature in many pharmaceuticals and agrochemicals. rsc.org The thioether group can influence the electronic properties and conformation of the molecule, and it can also participate in coordination with metal centers. The boronic acid group is not only a key functional handle for cross-coupling reactions but also exhibits unique interactions with biological molecules, such as forming reversible covalent bonds with diols.

The combination of these functionalities can lead to the development of:

Supramolecular Assemblies: The ability of pyridineboronic acids to interact with polycarboxylic acids through hydrogen bonding and other non-covalent interactions can be exploited to construct complex 2D and 3D supramolecular networks. rsc.org

Novel Therapeutics: The boronic acid group is a key feature in several approved drugs, and its incorporation into new scaffolds is an active area of research. dergipark.org.tr The pyridine-thioether backbone can be tailored to target specific biological macromolecules.

Advanced Materials: The electronic and photophysical properties of molecules containing pyridine and thiophene (a related sulfur-containing heterocycle) are being explored for applications in materials science, such as for two-photon absorption and bio-imaging. ijnrd.org

While specific research on the pyridine-thioether-boronic acid motif is still emerging, the foundational chemistry of its components suggests a rich design space for future exploration in medicinal chemistry, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Butylthio)pyridine-3-boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with optimized conditions such as anhydrous DME solvent, LiCl as an additive, and Na₂CO₃ as a base. Precise control of temperature (80–100°C) and stoichiometric ratios minimizes byproducts like boroxines. Post-synthesis purification via column chromatography or recrystallization enhances purity .